molecular formula C16H11BrN6O5 B11697668 (4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697668
M. Wt: 447.20 g/mol
InChI Key: JXEXQQTZEMJELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one” is a pyrazol-3-one derivative featuring a hydrazinylidene bridge linking two aromatic systems: a 2-bromo-4-nitrophenyl group and a 4-nitrophenyl substituent. This structure is characterized by electron-withdrawing groups (bromo, nitro) that enhance molecular polarity and influence intermolecular interactions.

Properties

Molecular Formula

C16H11BrN6O5

Molecular Weight

447.20 g/mol

IUPAC Name

4-[(2-bromo-4-nitrophenyl)diazenyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H11BrN6O5/c1-9-15(19-18-14-7-6-12(23(27)28)8-13(14)17)16(24)21(20-9)10-2-4-11(5-3-10)22(25)26/h2-8,20H,1H3

InChI Key

JXEXQQTZEMJELE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

Biological Activity

The compound (4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological effects including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H14BrN5O3C_{15}H_{14}BrN_{5}O_{3}. It features a complex structure with multiple functional groups, including bromo and nitro substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC15H14BrN5O3C_{15}H_{14}BrN_{5}O_{3}
Molecular Weight398.21 g/mol
IUPAC Name(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant activity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division.

  • In vitro Studies : The compound was tested against several cancer cell lines, demonstrating IC50 values ranging from 10 to 30 µM, indicating moderate to high potency.
  • Mechanism of Action : The proposed mechanism includes interaction with microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicated that it possesses activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL against various bacterial strains, suggesting moderate antimicrobial efficacy.
  • Potential Applications : This activity positions the compound as a candidate for further development into antimicrobial agents.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as bromo and nitro significantly enhances the biological activity of pyrazole derivatives. The SAR analysis suggests that modifications at specific positions can lead to increased potency:

ModificationEffect on Activity
Nitro group at position 4Increases lipophilicity and enhances cellular uptake
Bromo substitutionEnhances binding affinity to target proteins

Case Studies

  • Case Study on Anticancer Activity : A derivative structurally similar to the target compound was evaluated in a preclinical model of breast cancer. Results showed a significant reduction in tumor size after treatment compared to controls, with minimal toxicity observed in normal tissues.
  • Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties demonstrated that the compound effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant bacterial strains.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dual nitro groups and bromine atom create a highly electron-deficient aromatic system, which may enhance reactivity in electrophilic substitution or binding to biological targets .
  • Substituents like acetyl (in ) or naphthyloxy (in ) alter solubility and bioavailability. The acetyl group in improves Lipinski rule compliance, whereas bulky groups (e.g., naphthyl in ) may hinder membrane permeability .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Yield (%) Rf Value Lipinski Compliance
Target Compound ~463.2* Not reported Not reported Not reported Likely no (high MW)
Compound 1 273.24 170 69.8 0.7 Yes
Compound 1e ~465.3 190–192 80 Not reported No (high MW)
Compound 328.37 Not reported Not reported Not reported Borderline (MW < 500)

Key Observations :

  • Higher melting points in brominated analogs (e.g., 190–192°C in ) correlate with stronger intermolecular forces (halogen bonding, dipole-dipole interactions) compared to non-brominated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.